Vasopressin, N-(N-gly-gly)-8-lys-

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Specifically manufactured as Terlipressin EP Impurity A (Des-1-Gly-Terlipressin; Nα-diglycyl[8-lysine]vasopressin). Its unique N-terminal diglycine extension on the [8-lysine]vasopressin core (C50H71N15O14S2, MW 1170.33) is structurally distinct from other terlipressin impurities. Required by EP/ICH Q3A for HPLC/LC-MS method validation and batch release testing. Not interchangeable with other analogs—regulatory submissions mandate this exact impurity identity for ANDA/NDA quality control and prodrug activation studies.

Molecular Formula C50H71N15O14S2
Molecular Weight 1170.3 g/mol
CAS No. 14943-47-6
Cat. No. B079748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasopressin, N-(N-gly-gly)-8-lys-
CAS14943-47-6
SynonymsN-(N-glycylglycyl)-8-lysine vasopressin
triglycyl-desglycine amide lysine vasopressin
vasopressin, N-(N-Gly-Gly)-8-Lys-
vasopressin, N-(N-glycylglycyl)-8-lysine-
Molecular FormulaC50H71N15O14S2
Molecular Weight1170.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C50H71N15O14S2/c51-17-5-4-9-30(43(72)57-23-40(55)69)60-49(78)37-10-6-18-65(37)50(79)36-26-81-80-25-35(58-42(71)24-56-41(70)22-52)48(77)62-33(20-28-11-13-29(66)14-12-28)46(75)61-32(19-27-7-2-1-3-8-27)45(74)59-31(15-16-38(53)67)44(73)63-34(21-39(54)68)47(76)64-36/h1-3,7-8,11-14,30-37,66H,4-6,9-10,15-26,51-52H2,(H2,53,67)(H2,54,68)(H2,55,69)(H,56,70)(H,57,72)(H,58,71)(H,59,74)(H,60,78)(H,61,75)(H,62,77)(H,63,73)(H,64,76)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
InChIKeyCCRWKEXAIAOAJN-MDKUUQCZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasopressin, N-(N-gly-gly)-8-lys- (CAS 14943-47-6): Structural and Regulatory Context for Procurement


Vasopressin, N-(N-gly-gly)-8-lys- (CAS 14943-47-6), also known as Nα-diglycyl[8-lysine]vasopressin or Des-1-Gly-Terlipressin, is a synthetic nonapeptide analog of the neurohypophyseal hormone vasopressin. Its structure features an N-terminal diglycine extension (Gly-Gly-) attached to the core [8-lysine]vasopressin sequence [1]. The compound is formally designated as an impurity of the prodrug terlipressin, specifically recognized as Terlipressin EP Impurity A under European Pharmacopoeia (EP) guidelines . This impurity classification is its primary scientific and regulatory significance, making it a critical reference standard for analytical chemistry and quality control in pharmaceutical development and manufacturing of terlipressin active pharmaceutical ingredients (APIs) .

Vasopressin, N-(N-gly-gly)-8-lys- (CAS 14943-47-6): Why Regulatory-Compliant Impurity Standards Are Non-Substitutable


The procurement of a vasopressin analog, such as Vasopressin, N-(N-gly-gly)-8-lys-, cannot be generically substituted when the intended use is as a reference standard for analytical quality control. While other [8-lysine]vasopressin derivatives or terlipressin-related impurities exist, their structural identity and, therefore, their chromatographic and spectroscopic properties are distinct [1]. Regulatory bodies require the use of specifically identified and characterized impurity standards for method validation and batch release testing to ensure the safety and efficacy of the final drug product [2]. Substituting with a structurally similar, but not identical, compound would invalidate analytical methods and fail to meet pharmacopoeial or ICH guideline requirements. The following sections provide quantitative evidence defining the precise differentiating characteristics that mandate the selection of this specific compound over its closest analogs.

Vasopressin, N-(N-gly-gly)-8-lys- (CAS 14943-47-6): Quantitative Evidence of Differentiation Against Closest Analogs


Structural Distinction as Des-1-Gly-Terlipressin (EP Impurity A)

Vasopressin, N-(N-gly-gly)-8-lys- is chemically and functionally distinct as the specific des-1-glycine analog of terlipressin. This structural difference—the absence of a single N-terminal glycine residue compared to terlipressin [1]—is the basis for its designation as Terlipressin EP Impurity A . This precise identity is critical for analytical method development and validation, as it will exhibit unique retention times and mass spectrometric signatures in HPLC and LC-MS assays, enabling its specific quantitation in terlipressin API batches.

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Relative Resistance to Enzymatic Hydrolysis in Serum

A comparative study of hydrolysis by pregnant women's serum established a quantitative rank order of degradation for various N-terminal-modified [8-lysine]vasopressin analogs. Vasopressin, N-(N-gly-gly)-8-lys- (referred to as Nα-diglycyl-[8-lysine]vasopressin) was found to hydrolyze more slowly than the parent [8-lysine]vasopressin, but more rapidly than its triglycyl counterpart (terlipressin) [1]. This positions the compound at a specific point on the metabolic stability continuum, which is a direct consequence of its unique N-terminal diglycine extension.

Metabolic Stability Enzymology Peptide Stability Biochemical Assays

Lack of Direct Pharmacological Potency Distinguishes It from Active Analogs

Studies on vasopressin hormonogens demonstrate that Vasopressin, N-(N-gly-gly)-8-lys- does not possess intrinsic vasopressin-like activity. Instead, it requires enzymatic cleavage by kidney aminoacylarylamidase to release glycine residues and generate an active hormone [1]. In contrast, a structurally related analog, [8-lysine]vasopressin (LVP), is a direct agonist at V1 and V2 receptors [2]. This distinction is fundamental; the target compound is an inactive precursor in a specific activation pathway, whereas LVP and other analogs are active hormones. This is a qualitative, but critical, differentiator for research applications.

Prodrug Activation Receptor Pharmacology In Vitro Assays

Sequence Identity Differentiates It from Other N-Terminal Variants

The specific N-terminal modification defines the compound. Vasopressin, N-(N-gly-gly)-8-lys- has the exact sequence Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 . This differentiates it from closely related synthetic impurities, such as Terlipressin EP Impurity B, which is Des-1,2-diglycine-terlipressin (missing two glycines) [1], and from the drug substance terlipressin itself, which has a triglycine sequence [2]. These sequence variations result in distinct physicochemical properties, including chromatographic retention time, making each compound a unique, non-substitutable analytical marker.

Peptide Synthesis Structure-Activity Relationship Analytical Characterization

Vasopressin, N-(N-gly-gly)-8-lys- (CAS 14943-47-6): Target Application Scenarios Based on Quantitative Evidence


Pharmaceutical Quality Control: Quantifying Terlipressin Impurity A

The primary application for Vasopressin, N-(N-gly-gly)-8-lys- is as a certified reference standard (Terlipressin EP Impurity A) for analytical method development and validation. Its unique molecular identity (C50H71N15O14S2, MW 1170.33) allows for the creation of robust HPLC or LC-MS methods to specifically detect and quantify this impurity in terlipressin API and finished drug products. This is a mandatory requirement for regulatory submissions (e.g., ANDA, NDA) and batch release testing to ensure product purity meets ICH Q3A guidelines [1].

Metabolic Pathway Studies: Prodrug Activation of Vasopressin Hormonogens

For researchers investigating the enzymatic activation of peptide prodrugs, Vasopressin, N-(N-gly-gly)-8-lys- serves as a valuable model substrate. Its documented status as a 'hormonogen'—an inactive precursor that requires the sequential cleavage of its N-terminal glycines by kidney aminoacylarylamidase to yield an active hormone [2]—makes it a precise tool for studying the kinetics and specificity of this activation pathway. Its distinct hydrolysis rate relative to other analogs [3] provides a basis for comparative enzymology studies.

Peptide Structure-Function Studies: Role of N-Terminal Extension

This analog is a crucial tool for structure-activity relationship (SAR) studies of the vasopressin peptide family. Its N-terminal diglycine sequence precisely places it between the parent hormone (LVP, 0 glycines) and the prodrug terlipressin (3 glycines) on a structural continuum [4]. Researchers can use this compound to systematically investigate how the length of the N-terminal extension impacts properties like receptor binding affinity, metabolic stability, and solution conformation, providing insights not attainable with the parent hormone or the clinical prodrug alone [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vasopressin, N-(N-gly-gly)-8-lys-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.